molecular formula C23H20ClN5O B7716222 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine

Cat. No.: B7716222
M. Wt: 417.9 g/mol
InChI Key: XWXWQFXVCQPJTM-UHFFFAOYSA-N
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Description

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a phenyl group, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine involves multiple steps, typically starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the piperazine ring, which can be achieved through the reaction of a diamine with a suitable electrophile.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-methylpiperazine: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may affect its biological activity and chemical properties.

    1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-ethylpiperazine: The presence of an ethyl group can influence the compound’s solubility and reactivity.

    1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-isopropylpiperazine: The isopropyl group may enhance the compound’s lipophilicity and membrane permeability.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-18-10-8-17(9-11-18)21-26-23(30-27-21)20-7-4-12-25-22(20)29-15-13-28(14-16-29)19-5-2-1-3-6-19/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXWQFXVCQPJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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